2-(Sulfooxy)ethyl hexanoate
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Overview
Description
2-(Sulfooxy)ethyl hexanoate is an ester compound that features a sulfooxy group attached to an ethyl hexanoate backbone. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sulfooxy)ethyl hexanoate typically involves the esterification of hexanoic acid with 2-(sulfooxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
Hexanoic acid+2-(Sulfooxy)ethanolH2SO42-(Sulfooxy)ethyl hexanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or other strong acids is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Sulfooxy)ethyl hexanoate can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: The ester can participate in nucleophilic substitution reactions where the sulfooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Hexanoic acid and 2-(sulfooxy)ethanol.
Oxidation: Sulfonic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Sulfooxy)ethyl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 2-(Sulfooxy)ethyl hexanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfooxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ester bond can be hydrolyzed by esterases, releasing the active components .
Comparison with Similar Compounds
Similar Compounds
Ethyl hexanoate: Similar ester structure but lacks the sulfooxy group.
Methyl hexanoate: Another ester with a different alkyl group.
Hexyl acetate: An ester with a different acid component.
Uniqueness
2-(Sulfooxy)ethyl hexanoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical properties and reactivity compared to other esters. This group enhances its solubility in water and its potential for forming hydrogen bonds, making it useful in various applications .
Properties
CAS No. |
114481-01-5 |
---|---|
Molecular Formula |
C8H16O6S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-sulfooxyethyl hexanoate |
InChI |
InChI=1S/C8H16O6S/c1-2-3-4-5-8(9)13-6-7-14-15(10,11)12/h2-7H2,1H3,(H,10,11,12) |
InChI Key |
TULKQHKLCQDKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCOS(=O)(=O)O |
Origin of Product |
United States |
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